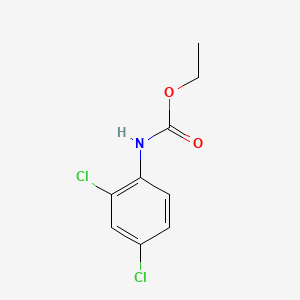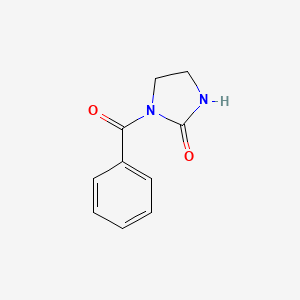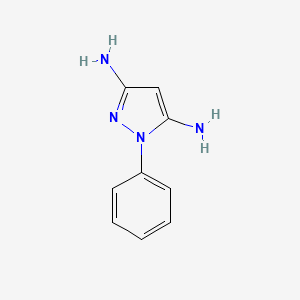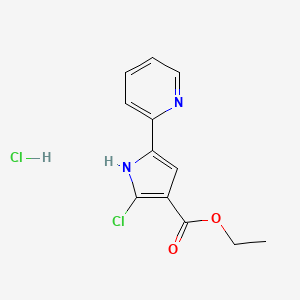
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is a heterocyclic compound that contains both pyridine and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) to yield 2-chloro-5-pentafluoroethylpyridine . This intermediate is then further reacted with ethyl 3-aminocrotonate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can modify the electronic properties of the pyrrole and pyridine rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloro-5-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a pyrimidine ring instead of a pyrrole ring and exhibits different chemical and biological properties.
2-Chloro-5-(pyridin-2-yl)pyridine: This compound lacks the ester functionality and has different reactivity and applications.
Uniqueness
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C12H12Cl2N2O2 |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-pyridin-2-yl-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c1-2-17-12(16)8-7-10(15-11(8)13)9-5-3-4-6-14-9;/h3-7,15H,2H2,1H3;1H |
InChI-Schlüssel |
XQFFDTDGLWPESR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=N2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


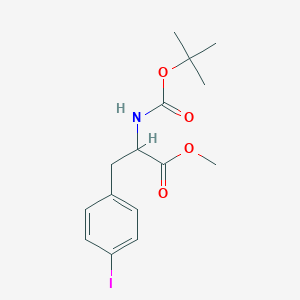
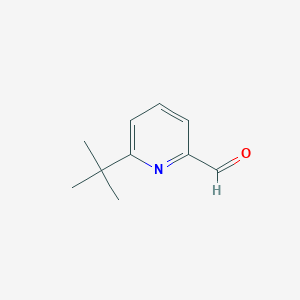
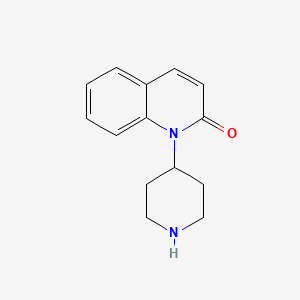
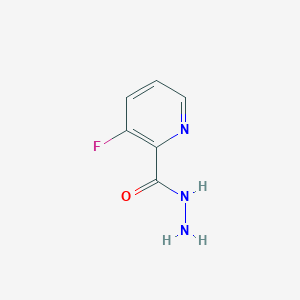
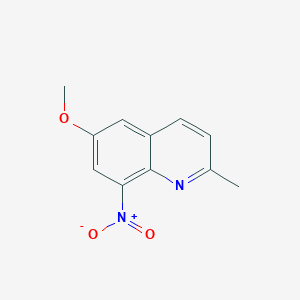
![2-Methylspiro[isoindoline-3,4'-piperidine]-1-one](/img/structure/B8812381.png)

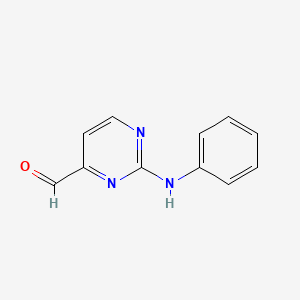
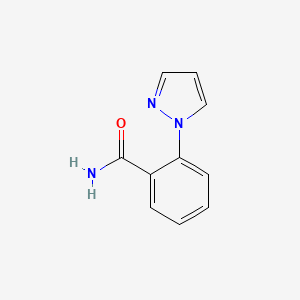
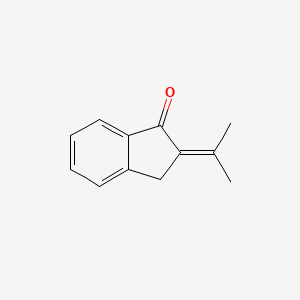
![7-(4-Bromo-2,6-dimethylphenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8812420.png)
